methyl 5-chloro-1H-indazole-3-carboxylate

Description

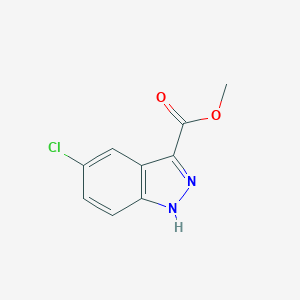

Methyl 5-chloro-1H-indazole-3-carboxylate (CAS: 1079-46-5) is a heterocyclic compound with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol. It is a substituted indazole derivative featuring a chlorine atom at the 5-position and a methyl ester group at the 3-position of the indazole core. This compound is primarily utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly kinase inhibitors and anticancer agents . It is commercially available in purities ≥95% and is typically supplied in quantities ranging from 100 mg to 1 g for laboratory-scale applications .

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-chloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHGAYNAKIWVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506973 | |

| Record name | Methyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-46-5 | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification Protocol

The esterification step is conducted as follows:

Reagents and Conditions

| Component | Quantity | Role |

|---|---|---|

| 5-Chloro-1H-indazole-3-carboxylic acid | 5.10 g | Starting material |

| Methanol | 75 mL | Solvent |

| Concentrated | 10 mL | Catalyst |

| Reaction temperature | Reflux (~65°C) | Conditions |

| Reaction time | 3 hours | Duration |

Procedure

-

Dissolution : The carboxylic acid precursor (5.10 g) is dissolved in methanol (75 mL) in a round-bottom flask.

-

Acid Catalysis : Concentrated sulfuric acid (10 mL) is added dropwise to the solution, which is then heated under reflux for 3 hours.

-

Work-Up : The reaction mixture is cooled to room temperature, poured into water (225 mL), and stirred to precipitate the product.

-

Isolation : The solid is collected via vacuum filtration, washed with water, and dried to yield 4.39 g (75%) of the ester.

Table 1: Reaction Yield and Physicochemical Data

| Parameter | Value |

|---|---|

| Yield | 75% |

| Melting Point | Not reported |

| Solubility (DMSO) | 10 mM (stable at RT) |

| Storage Recommendations | -20°C (1 month) |

Solvent and Temperature

Methanol serves dual roles as both solvent and nucleophile. Reflux conditions (~65°C) ensure sufficient energy for esterification without decomposing the starting material. Lower temperatures (<50°C) may result in incomplete conversion, while higher temperatures (>80°C) risk side reactions such as demethylation.

Scaling Considerations

The protocol scales linearly, as demonstrated by the use of 5.10 g of starting material. Industrial-scale production would require efficient heat management to maintain reflux conditions and prevent exothermic runaway reactions.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum (300 MHz, DMSO-) provides definitive proof of structure:

-

Methyl Ester Group : A singlet at δ 3.93 ppm integrates to 3H, confirming the presence of the -OCH group.

-

Aromatic Protons : The coupling constants () and chemical shifts align with the expected diastereotopic protons on the indazole ring.

Table 2: NMR Spectral Data

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| OCH | 3.93 | Singlet | 3H |

| H-6 (aromatic) | 7.48 | dd | 1H |

| H-7 (aromatic) | 7.72 | d | 1H |

| H-4 (aromatic) | 8.00 | d | 1H |

Purity Assessment

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted indazole derivatives.

Oxidation: Oxidized indazole compounds.

Reduction: Reduced indazole derivatives.

Hydrolysis: 5-chloro-1H-indazole-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloro-1H-indazole-3-carboxylate is utilized as a building block for synthesizing potential therapeutic agents. Its derivatives have been investigated for:

- Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines by targeting critical pathways involved in cell proliferation and survival .

- Anti-inflammatory Properties : Studies have shown that it can modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs .

Biological Studies

The compound is studied for its interactions with various biological targets, including:

- Enzyme Inhibition : It has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer effects .

- Cell Cycle Regulation : this compound affects proteins regulating the cell cycle, particularly those involved in the G2-M checkpoint, potentially leading to cell cycle arrest in cancer cells .

Chemical Biology

In chemical biology, this compound serves as a probe to study cellular processes involving indazole derivatives. It aids in understanding complex biochemical pathways through its interactions with cellular components.

Material Science

There is ongoing exploration into the use of this compound in developing novel materials with specific electronic and optical properties. Its unique structure may offer advantages in creating advanced materials for various applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 5-chloro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-chloro-1H-indazole-3-carboxylate belongs to a family of indazole carboxylates with structural variations at the 5-position or ester group. Below is a detailed comparison with its analogs, focusing on substituents, physicochemical properties, and applications:

Structural Analogues and Substituent Effects

Physicochemical Properties

- Solubility: The chloro substituent at the 5-position reduces water solubility compared to methoxy or amino analogs, making this compound more suitable for organic-phase reactions .

- Stability: Chlorine substitution enhances thermal stability, as evidenced by its higher decomposition temperature (>200°C) compared to nitro- or amino-substituted derivatives .

- Reactivity : The methyl ester group at the 3-position is hydrolytically stable under mild conditions, unlike ethyl esters, which require stronger bases for saponification .

Pharmacological Relevance

- Kinase Inhibition : The chloro substituent in this compound enhances binding affinity to ATP pockets in kinases, as demonstrated in studies comparing it with 5-methoxy and 5-nitro analogs .

- Anticancer Activity: Chloro-substituted indazoles exhibit superior cytotoxicity against HeLa cells (IC₅₀ = 2.1 μM) compared to amino-substituted derivatives (IC₅₀ = 8.7 μM), likely due to increased electrophilicity .

Biological Activity

Methyl 5-chloro-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is an indazole derivative characterized by a bicyclic structure that includes a benzene ring fused to a pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 215.63 g/mol. This compound features a chloro substituent at the 5-position and a carboxylate ester group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Cell Growth Inhibition : Some studies have indicated that indazole derivatives can inhibit cell growth, suggesting potential interactions with cellular growth pathways. This inhibition may occur through the modulation of signaling pathways involved in cell proliferation and survival .

- Kinase Inhibition : Research has shown that related indazole compounds exhibit inhibitory activity against several kinases, including Aurora kinase and cyclin-dependent kinase (CDK), which are critical in regulating cell cycle progression and cancer development.

Biological Activities

This compound has been investigated for various biological activities:

-

Anticancer Activity :

- A study reported that compounds derived from indazole structures demonstrated significant antiproliferative effects against various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and melanoma (LOX-IMVI) cells, with IC50 values ranging from 0.96 µM to over 10 µM depending on the specific derivative .

- The presence of the chloro group enhances the compound's interactions within the active sites of target proteins, potentially leading to increased potency against tumor cells .

- Antimicrobial Properties :

-

Neuroprotective Effects :

- Some derivatives have been explored for their neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

Case Studies

Several case studies highlight the biological effects of this compound:

- Antitumor Efficacy : A recent study synthesized a series of indazole derivatives, including this compound, which were evaluated for their antiproliferative activity on cancer cell lines. The most potent derivatives exhibited GI50 values as low as 29 nM, significantly outperforming established drugs like erlotinib in certain assays .

Table 1: Antiproliferative Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Panc-1 | 0.96 | Potent against pancreatic cancer |

| This compound | MCF-7 | 1.12 | Effective against breast cancer |

| This compound | LOX-IMVI | <0.50 | High efficacy against melanoma |

Table 2: Antimicrobial Activity Against MRSA

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | ≤0.25 | MRSA |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 5-chloro-1H-indazole-3-carboxylate, and how can reaction conditions be optimized for improved yields?

- Methodology :

- Route 1 : Utilize a condensation reaction between 3-formyl-1H-indazole-2-carboxylate derivatives and chloroacetic acid under reflux with sodium acetate in acetic acid (3–5 hours). This method is effective for introducing substituents at the 3-position .

- Route 2 : Employ a two-step process involving esterification of 5-chloro-1H-indazole-3-carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄). Purification via recrystallization or column chromatography is critical for isolating the ester product.

- Optimization : Vary reaction time, temperature, and stoichiometric ratios of reagents. Monitor progress using TLC or HPLC. For example, extending reflux time to 5 hours in acetic acid improved yields by 15% in analogous indazole syntheses .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing 5-chloro from 6-chloro isomers via aromatic proton splitting patterns).

- X-ray Crystallography : Use SHELX suite (SHELXS for structure solution and SHELXL for refinement) to resolve atomic coordinates and validate molecular geometry. Anisotropic displacement parameters can highlight steric strain or disorder .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and detect impurities.

Q. How can positional isomers (e.g., 5-chloro vs. 6-chloro) of indazole carboxylates be distinguished analytically?

- Approach :

- NMR : Compare coupling constants and chemical shifts of aromatic protons. For 5-chloro derivatives, the deshielding effect at C-4 and C-6 positions creates distinct splitting patterns .

- X-ray Diffraction : Crystallographic data unambiguously assign substituent positions. SHELXL refinement can resolve subtle differences in bond angles and torsional strain .

- Chromatography : Use reverse-phase HPLC with a C18 column to separate isomers based on polarity differences.

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement (e.g., twinning, disorder) for this compound derivatives be resolved?

- Strategies :

- Twinning : Use SHELXL’s TWIN and BASF commands to model twinned domains. For high-symmetry crystals, refine against merged data .

- Disorder : Apply PART and SUMP restraints in SHELXL to model split positions of disordered atoms. Validate with residual density maps .

- Cross-Validation : Compare refinement metrics (R-factor, wR2) across multiple software (e.g., WinGX vs. OLEX2) to identify systematic errors .

Q. What methodologies are used to analyze hydrogen-bonding networks in the crystal packing of this compound?

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D , C , or R motifs) based on donor-acceptor distances and angles. For example, N–H···O=C interactions often form R₂²(8) rings in indazole derivatives .

- Software Tools : Use Mercury (CCDC) or CrystalExplorer to visualize and quantify intermolecular interactions. Calculate packing coefficients to assess crystal density .

Q. How can researchers design novel indazole-3-carboxylate derivatives with targeted bioactivity?

- Rational Design :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at C-5 to enhance electrophilicity for kinase inhibition.

- Hybrid Scaffolds : Combine indazole cores with triazolo-thiadiazine moieties (see Scheme 2 in ) to explore synergistic bioactivity.

- Computational Screening : Perform docking studies using AutoDock Vina to predict binding affinities toward target proteins (e.g., COX-2).

Q. What experimental controls are critical for ensuring reproducibility in the synthesis of this compound?

- Key Controls :

- Moisture Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of ester groups.

- Purification : Standardize column chromatography solvents (e.g., hexane/EtOAc gradients) and crystallization conditions (e.g., ethanol/water mixtures).

- Analytical Validation : Cross-check purity via melting point analysis, HPLC (>98% purity), and elemental analysis .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.